![molecular formula C7H13ClF3NO2 B2842224 (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride CAS No. 2580097-59-0](/img/structure/B2842224.png)
(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride
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Overview
Description
(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as 'MTFP hydrochloride' and belongs to the class of piperidine compounds. MTFP hydrochloride is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
The molecule (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride is of significant interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various bioactive compounds. For instance, synthetic bacteriochlorins, which have applications in photodynamic therapy for cancer treatment, have been developed incorporating a spiro-piperidine unit similar to the structure of interest. This modification aims to improve the stability and spectral properties of bacteriochlorins for medical applications (Kanumuri Ramesh Reddy et al., 2013).
Additionally, the synthesis of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides has been explored for their anti-leukemia activity, highlighting the therapeutic potential of structurally related piperidine derivatives (Dingrong Yang et al., 2009).
Chemical Synthesis and Polymer Research
The compound's structural framework is also utilized in chemical synthesis and materials science. For example, halogen novel ring-substituted isobutyl phenylcyanoacrylates incorporating a piperidine catalyzed Knoevenagel condensation have been synthesized for copolymerization with styrene, indicating applications in polymer chemistry (Escalante et al., 2020).
Photoluminescence and Crystal Structure Studies
The molecular design involving piperidine units has been explored for the development of photoluminescent materials. Octadentate europium (III) complexes with short alkoxy substituents, synthesized using piperidine, exhibit strong photoluminescence emissions, demonstrating potential applications in lighting and display technologies (T. Moriguchi et al., 2017).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure analysis of compounds like 4-carboxypiperidinium chloride has provided insights into the hydrogen bonding patterns and molecular conformation of piperidine derivatives, which is crucial for understanding their chemical reactivity and interaction with biological targets (M. Szafran et al., 2007).
Mechanism of Action
Target of Action
The primary targets of EN300-27703591 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
EN300-27703591 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation .
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer . This method of administration suggests that the compound may have good bioavailability in the lungs.
Result of Action
The combined bronchodilator and anti-inflammatory effects of EN300-27703591 make it a novel treatment for chronic obstructive pulmonary disease (COPD) . By relaxing airway smooth muscle and reducing inflammation, it can help to alleviate the symptoms of COPD .
properties
IUPAC Name |
(3S,5R)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-13-5-2-6(12,4-11-3-5)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWFOPXBRYYNPQ-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@](CNC1)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride |
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